molecular formula C20H16O3 B8164078 6-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid

6-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B8164078
M. Wt: 304.3 g/mol
InChI Key: SHAQVFABJSELOA-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the class of biphenyl carboxylic acids This compound features a benzyloxy group attached to the biphenyl structure, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)-[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group on the biphenyl core.

Industrial Production Methods: Industrial production of 6-(Benzyloxy)-[1,1’-biphenyl]-3-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form a benzoic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Nitro or halogenated biphenyl derivatives.

Scientific Research Applications

6-(Benzyloxy)-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the carboxylic acid group can form ionic bonds with basic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 4-(Benzyloxy)-[1,1’-biphenyl]-2-carboxylic acid
  • 2-(Benzyloxy)-[1,1’-biphenyl]-4-carboxylic acid
  • 3-(Benzyloxy)-[1,1’-biphenyl]-5-carboxylic acid

Comparison: 6-(Benzyloxy)-[1,1’-biphenyl]-3-carboxylic acid is unique due to the specific positioning of the benzyloxy and carboxylic acid groups on the biphenyl core. This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its isomers.

Properties

IUPAC Name

3-phenyl-4-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c21-20(22)17-11-12-19(23-14-15-7-3-1-4-8-15)18(13-17)16-9-5-2-6-10-16/h1-13H,14H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAQVFABJSELOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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